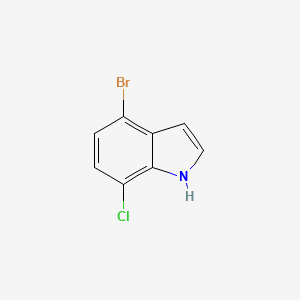
4-溴-7-氯-1H-吲哚
描述
4-Bromo-7-chloro-1H-indole is a halogenated indole derivative. Indole derivatives are significant in various fields due to their diverse biological activities and applications. The indole nucleus is a common structural motif in many natural products and pharmaceuticals, making it a valuable scaffold for drug discovery and development .
科学研究应用
4-Bromo-7-chloro-1H-indole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It serves as a probe in biological studies to investigate the role of indole derivatives in biological systems.
Medicine: It is explored for its potential therapeutic properties, including antiviral, anticancer, and antimicrobial activities.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
作用机制
Target of Action
4-Bromo-7-chloro-1H-indole is a derivative of indole, a heterocyclic compound that has been found in many important synthetic drug molecules . Indole derivatives have been shown to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives . .
Mode of Action
Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives, including 4-Bromo-7-chloro-1H-indole, may interact with their targets in a way that modulates these biological processes.
Biochemical Pathways
Indole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Indole derivatives have been reported to exhibit a broad spectrum of biological activities , suggesting that 4-Bromo-7-chloro-1H-indole may have similar effects.
生化分析
Biochemical Properties
4-Bromo-7-chloro-1H-indole interacts with various enzymes, proteins, and other biomolecules . It has been found to bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives
Cellular Effects
4-Bromo-7-chloro-1H-indole has shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . It has been used for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Molecular Mechanism
The molecular mechanism of 4-Bromo-7-chloro-1H-indole involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The detailed mechanism of action at the molecular level is still under study.
Temporal Effects in Laboratory Settings
The effects of 4-Bromo-7-chloro-1H-indole change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched.
Dosage Effects in Animal Models
The effects of 4-Bromo-7-chloro-1H-indole vary with different dosages in animal models . Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
4-Bromo-7-chloro-1H-indole is involved in various metabolic pathways It interacts with several enzymes or cofactors, and it may also affect metabolic flux or metabolite levels
Transport and Distribution
4-Bromo-7-chloro-1H-indole is transported and distributed within cells and tissues It may interact with transporters or binding proteins, and it may also affect its localization or accumulation
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-7-chloro-1H-indole typically involves halogenation reactions. One common method is the bromination and chlorination of indole derivatives. For example, starting with 1H-indole, selective bromination at the 4-position and chlorination at the 7-position can be achieved using appropriate halogenating agents under controlled conditions .
Industrial Production Methods
Industrial production of 4-Bromo-7-chloro-1H-indole may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by halogenation. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .
化学反应分析
Types of Reactions
4-Bromo-7-chloro-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The indole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indoles, while coupling reactions can produce biaryl compounds .
相似化合物的比较
Similar Compounds
- 4-Bromoindole
- 7-Chloroindole
- 4-Bromo-7-chloro-2-methyl-1H-indole
Uniqueness
4-Bromo-7-chloro-1H-indole is unique due to the presence of both bromine and chlorine atoms on the indole ring. This dual halogenation can enhance its reactivity and biological activity compared to other indole derivatives with single halogenation .
属性
IUPAC Name |
4-bromo-7-chloro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClN/c9-6-1-2-7(10)8-5(6)3-4-11-8/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABBUZRXDYLQKRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80694562 | |
| Record name | 4-Bromo-7-chloro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80694562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126811-30-1 | |
| Record name | 4-Bromo-7-chloro-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126811-30-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-7-chloro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80694562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2R,3R,4R,6R)-6-[[(1R,5R,6R,8S,9Z,11R,15Z,17R)-1,7-dihydroxy-5-[(2R,4R,5S,6S)-5-hydroxy-4,6-dimethyl-7-oxononan-2-yl]-6,8,16,18-tetramethyl-3-oxo-4,21-dioxabicyclo[15.3.1]henicosa-9,15,18-trien-11-yl]oxy]-3-hydroxy-2-methyloxan-4-yl] carbamate](/img/structure/B599847.png)
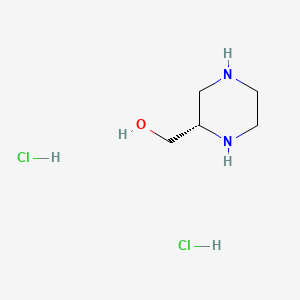
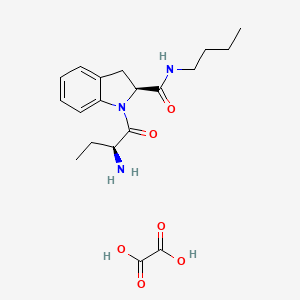
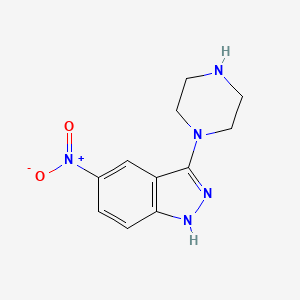
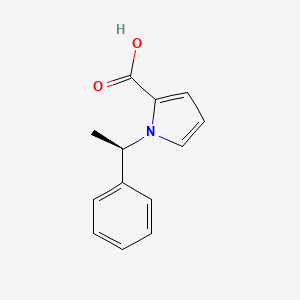
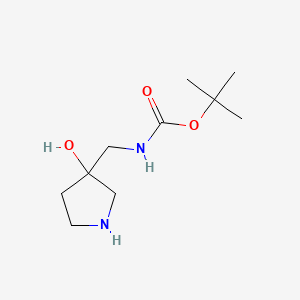
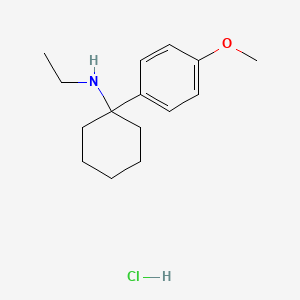
![4-[4-(4-phenyl-1-piperazinyl)-6-(2-thienyl)-2-pyrimidinyl]aniline](/img/structure/B599862.png)

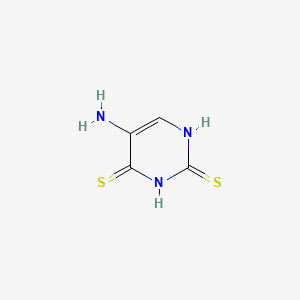
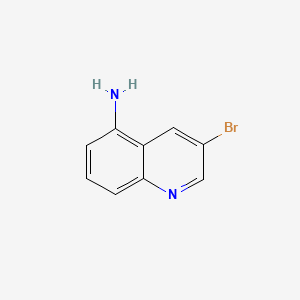
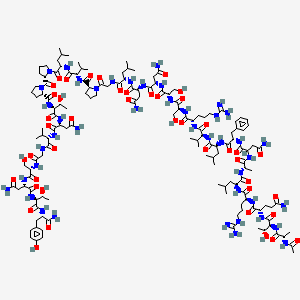
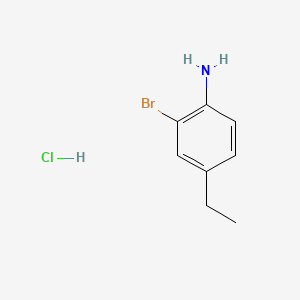
![6-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B599870.png)
